Parisyunnanoside B

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cytotoxic Activities

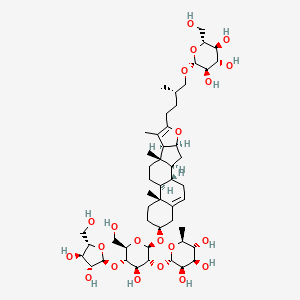

Parisyunnanoside B, identified as a steroidal saponin from the rhizome of Paris polyphylla var. yunnanensis, has shown significant cytotoxic activities. Studies have elucidated its structure and evaluated its cytotoxicity against HL-60 human promyelocytic leukemia cells, highlighting its potential in cancer research (Zhao et al., 2009).

Steroidal Saponins Composition

Research on the chemical constituents of Paris polyphylla var. yunnanensis has revealed the presence of this compound among other steroidal saponins. This study aids in understanding the complex composition of the plant, which has implications in pharmacology and botany (Zhang Yub, 2014).

Pharmacological Effects

The broader genus Paris, to which this compound belongs, has been studied for its various pharmacological effects. Steroidal saponins like this compound are highlighted for their antitumor, cytotoxic, antimicrobial, and anti-inflammatory activities. This comprehensive review aids in understanding the potential medicinal applications of these compounds (Ding et al., 2021).

Chemotaxonomic Studies

Chemotaxonomic studies of Paris species, including those containing this compound, have been conducted using advanced analytical techniques. These studies contribute to the classification and understanding of the Paris genus, furthering knowledge in ethnobotanical research (Wang et al., 2017).

Direcciones Futuras

The future research directions for Parisyunnanoside B could involve further exploration of its biosynthesis, regulation, and molecular evolutionary mechanisms. This could provide new insights and references for studying its distribution, diversity, and evolutionary history in plants. Furthermore, a deeper understanding of this compound biosynthesis could contribute to its industrial production and pharmacological applications .

Mecanismo De Acción

Target of Action

Parisyunnanoside B is a natural product, which is an active substance of Parisyunnanosides A-D . It has been isolated from the plant Paris quadrifolia It has been found to inhibit the proliferation of human tumor cells in vitro .

Mode of Action

It is suggested that its activity may be due to its ability to inhibit protein synthesis through inhibition of ribosomal proteins or interference with rna synthesis

Biochemical Pathways

Given its proposed mode of action, it is likely that it impacts the pathways related to protein synthesis and rna synthesis

Result of Action

This compound has been found to inhibit the proliferation of human tumor cells in vitro . This suggests that it may have potential anti-tumor effects.

Action Environment

As a natural product isolated from the plant paris quadrifolia , it is likely that factors such as temperature, pH, and light could potentially influence its stability and efficacy

Análisis Bioquímico

Biochemical Properties

Parisyunnanoside B plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to interact with various enzymes involved in cellular metabolism, including glycosidases and proteases . These interactions often result in the inhibition of enzyme activity, which can lead to alterations in cellular processes. For instance, this compound has been found to inhibit the activity of glycosidases, leading to the accumulation of glycosylated intermediates within the cell . Additionally, it interacts with membrane proteins, affecting cell signaling pathways and cellular communication .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound induces apoptosis through the activation of caspases and the upregulation of pro-apoptotic genes . It also affects cell proliferation by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways . Furthermore, this compound has been observed to alter cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For example, this compound binds to the active site of glycosidases, inhibiting their activity and preventing the breakdown of glycosylated intermediates . This inhibition results in the accumulation of these intermediates, which can trigger cellular stress responses and apoptosis . Additionally, this compound has been shown to activate transcription factors that regulate the expression of pro-apoptotic genes, further promoting cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cytotoxic effects, including apoptosis and inhibition of cell proliferation . In contrast, long-term exposure can lead to more complex outcomes, such as the development of resistance mechanisms and alterations in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when evaluating the therapeutic potential of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with essential cellular processes and the accumulation of toxic intermediates . Threshold effects have also been observed, where a certain dosage is required to achieve significant therapeutic outcomes without causing severe toxicity . These findings underscore the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It has been shown to inhibit key enzymes in glycolysis, leading to a reduction in glycolytic flux and an increase in oxidative phosphorylation . This shift in metabolic pathways can result in altered metabolite levels and changes in cellular energy production . Additionally, this compound interacts with enzymes involved in the biosynthesis of steroidal compounds, affecting the production of essential biomolecules . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane transporters that recognize its steroidal structure . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . It has been observed to accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These findings suggest that the transport and distribution of this compound are critical determinants of its cellular activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound contains specific motifs that facilitate its localization to the endoplasmic reticulum, where it interacts with glycosidases and other enzymes . Additionally, it has been observed to localize to mitochondria, where it affects cellular metabolism and induces apoptosis . These subcellular localization patterns are essential for understanding the precise mechanisms through which this compound exerts its effects on cellular function .

Propiedades

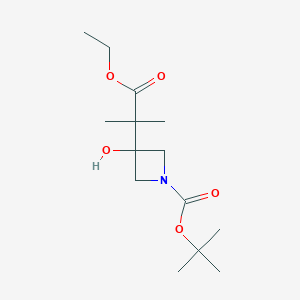

IUPAC Name |

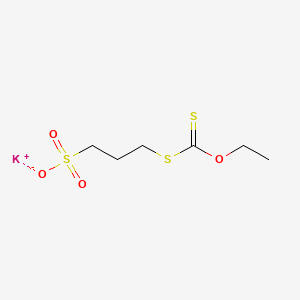

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80O21/c1-20(19-63-45-40(60)38(58)35(55)30(16-51)67-45)6-9-28-21(2)33-29(66-28)15-27-25-8-7-23-14-24(10-12-49(23,4)26(25)11-13-50(27,33)5)65-48-44(71-46-41(61)37(57)34(54)22(3)64-46)42(62)43(32(18-53)69-48)70-47-39(59)36(56)31(17-52)68-47/h7,20,22,24-27,29-48,51-62H,6,8-19H2,1-5H3/t20-,22-,24-,25+,26-,27-,29-,30+,31-,32+,33-,34-,35+,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJHBUPSNWTUHE-VEWPCOCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)OC9C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1017.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)

![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)

![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)

![5,7-Dichloro-3-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3030658.png)

![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030659.png)

![[1-(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3030661.png)